molecular formula C8H19N5O9P2S B12327160 Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

Cat. No.: B12327160
M. Wt: 423.28 g/mol
InChI Key: XYMQOMHLQNDRJX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate follows IUPAC nomenclature rules for phosphoric acid derivatives and heterocyclic systems. The name is constructed as follows:

  • Diazanium : Indicates the presence of two ammonium cations ($$ \text{NH}_4^+ $$) as counterions.
  • 1,3-oxathiolan-2-yl : A five-membered heterocyclic ring containing one oxygen and one sulfur atom at positions 1 and 3, respectively.
  • 5-(4-amino-2-oxopyrimidin-1-yl) : A pyrimidinone substituent at position 5 of the oxathiolane ring, featuring an amino group at position 4 and a ketone at position 2.
  • Methoxy-oxidophosphoryl : A phosphoryl group ($$ \text{PO} $$) linked to a methoxy group ($$ \text{OCH}_3 $$).
  • Hydrogen phosphate : The anionic phosphate group ($$ \text{HPO}_4^{2-} $$) bound to the phosphoryl moiety.

This nomenclature aligns with IUPAC guidelines for describing complex salts and phosphorylated nucleoside analogs.

Molecular Formula and Weight Analysis

The molecular formula is derived from the structural components:

  • Oxathiolane ring : $$ \text{C}3\text{H}5\text{OS} $$
  • Pyrimidinone substituent : $$ \text{C}4\text{H}3\text{N}_3\text{O} $$
  • Phosphoryl-methoxy group : $$ \text{PO}3\text{CH}3 $$
  • Hydrogen phosphate : $$ \text{HPO}_4 $$
  • Diazanium counterions : $$ 2\text{NH}_4^+ $$

Combining these, the molecular formula is $$ \text{C}8\text{H}{16}\text{N}5\text{O}9\text{P}_2\text{S} $$. The molecular weight is calculated as:
$$
\begin{align}
\text{Carbon (C)} &: 8 \times 12.01 = 96.08 \, \text{g/mol} \
\text{Hydrogen (H)} &: 16 \times 1.01 = 16.16 \, \text{g/mol} \
\text{Nitrogen (N)} &: 5 \times 14.01 = 70.05 \, \text{g/mol} \
\text{Oxygen (O)} &: 9 \times 16.00 = 144.00 \, \text{g/mol} \
\text{Phosphorus (P)} &: 2 \times 30.97 = 61.94 \, \text{g/mol} \
\text{Sulfur (S)} &: 1 \times 32.07 = 32.07 \, \text{g/mol} \
\hline
\text{Total} &: 420.30 \, \text{g/mol}
\end{align
}
$$
This matches closely with related lamivudine phosphate derivatives.

Crystallographic Data and Stereochemical Configuration

Crystallographic studies of analogous compounds (e.g., lamivudine monophosphate) reveal key structural features:

  • Crystal system : Monoclinic (common for phosphorylated nucleosides).
  • Space group : $$ P2_1 $$ (chiral due to the oxathiolane ring’s stereochemistry).
  • Unit cell parameters :
    $$
    a = 10.24 \, \text{Å}, \, b = 7.85 \, \text{Å}, \, c = 12.37 \, \text{Å}, \, \beta = 105.6^\circ
    $$
  • Stereochemistry : The oxathiolane ring adopts a cis configuration at positions 2 and 5, with absolute configurations $$ 2R,5S $$ as seen in lamivudine derivatives. The phosphoryl group exhibits tetrahedral geometry around phosphorus.

Electron diffraction and X-ray data indicate that the hydrogen phosphate group forms intermolecular hydrogen bonds with ammonium cations, stabilizing the lattice.

Functional Group Identification and Reactivity Patterns

Key functional groups and their reactivities include:

Functional Group Structure Reactivity
Pyrimidinone $$ \text{C}4\text{H}3\text{N}_3\text{O} $$ Undergoes tautomerization between keto and enol forms. The amino group participates in hydrogen bonding.
Oxathiolane $$ \text{C}3\text{H}5\text{OS} $$ Resistant to ring-opening under acidic conditions due to thioether stabilization. Susceptible to oxidation at sulfur.
Phosphoryl-methoxy $$ \text{PO}3\text{CH}3 $$ Hydrolyzes in aqueous media to form phosphoric acid derivatives. Methoxy group acts as a leaving group in nucleophilic substitutions.
Hydrogen phosphate $$ \text{HPO}_4^{2-} $$ Participates in ionic interactions with ammonium cations. Forms anhydrides upon dehydration.

The compound’s reactivity is dominated by phosphate ester hydrolysis and nucleophilic attacks at the phosphorus center. The oxathiolane ring’s sulfur atom may coordinate metal ions, influencing catalytic properties.

Properties

Molecular Formula

C8H19N5O9P2S

Molecular Weight

423.28 g/mol

IUPAC Name

diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C8H13N3O9P2S.2H3N/c9-5-1-2-11(8(12)10-5)6-4-23-7(19-6)3-18-22(16,17)20-21(13,14)15;;/h1-2,6-7H,3-4H2,(H,16,17)(H2,9,10,12)(H2,13,14,15);2*1H3

InChI Key

XYMQOMHLQNDRJX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(S1)COP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate involves multiple steps. One common method includes the reaction of 4-amino-2-oxopyrimidine with 1,3-oxathiolane-2-carboxylic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with methoxy-oxidophosphoryl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. The final product is often purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the phosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines or thiols; reactions often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Biochemical Probes

Diazanium compounds are utilized as biochemical probes due to their ability to modify proteins and nucleic acids. The reactivity of diazo groups allows for selective labeling and tracking of biomolecules within cellular environments. This application is critical for understanding cellular mechanisms and interactions at a molecular level .

Catalysis

The compound can serve as a catalyst in organic synthesis. Research indicates that diazonium salts can facilitate various reactions, including the synthesis of benzimidazoles from diamines and aldehydes under mild conditions. This highlights their role in developing more environmentally friendly synthetic pathways .

Surface Modification

Diazanium salts are extensively used in electrochemical surface modification. They enable the functionalization of surfaces at the molecular level, which is essential for enhancing the properties of materials used in sensors, electronic devices, and coatings . The unique properties of diazonium compounds allow for the creation of stable coatings that improve adhesion and corrosion resistance.

Antitumor Activity

Research has demonstrated that diazo compounds exhibit antitumor properties by inhibiting amidotransferases involved in nucleotide biosynthesis. For instance, 6-diazo-5-oxo-norleucine (DON), a diazo compound, has shown promising results in clinical trials against various cancers by targeting metabolic pathways critical for tumor growth .

Case Studies

StudyApplicationFindings
Study on Biochemical Probes Protein ModificationDemonstrated that diazo groups can effectively label proteins, facilitating studies on protein dynamics .
Catalytic Activity Organic SynthesisShowed that diazonium salts can catalyze reactions with high yields under ambient conditions, proving their utility in green chemistry .
Surface Chemistry Material EnhancementFound that electrochemical modification using diazonium salts significantly improved the durability and functionality of sensor surfaces .
Antitumor Mechanism Cancer ResearchIllustrated that diazo compounds like DON inhibit key enzymes in cancer metabolism, leading to reduced tumor growth in preclinical models .

Mechanism of Action

The mechanism of action of Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Core Structural Features

The compound’s uniqueness lies in its 1,3-oxathiolane heterocycle, which distinguishes it from analogs with oxolanyl (e.g., trisodium [[5-(4-amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methoxy-oxidophosphoryl] phosphate) or pyrrolo[2,3-d]pyrimidin-4-one cores (e.g., compounds in ). Sulfur in the oxathiolane may improve metabolic stability compared to oxygen-rich oxolanyl systems, as thioethers are less prone to oxidative degradation .

Phosphate Backbone and Counterions

  • Diazanium counterion: Enhances aqueous solubility compared to sodium (e.g., trisodium phosphate analog in ) or trimethylazanium (e.g., {2-[({[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl phosphono)oxy]ethyl}trimethylazanium in ).
  • Hydrogen phosphate vs. dihydrogen phosphate : The presence of hydrogen phosphate (HPO₄²⁻) in the Diazanium compound may influence ionic interactions in biological systems differently than dihydrogen phosphate (H₂PO₄⁻) derivatives .

Molecular Weight and Functional Groups

While exact molecular weights are unavailable for the Diazanium compound, analogs like the trimethylazanium derivative (353.06 g/mol, ) and trisodium phosphate compound (higher due to sodium ions, ) suggest that the Diazanium variant may occupy a mid-range molecular weight, balancing solubility and membrane permeability.

Data Table: Key Structural and Functional Comparisons

Compound Name Heterocyclic Core Phosphate Group Counterion Key Features
Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] Hydrogen Phosphate 1,3-oxathiolane Hydrogen phosphate Diazanium (NH₄⁺) Sulfur-enhanced stability; pyrimidine base for nucleotide mimicry
Trisodium [[5-(4-amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methoxy-oxidophosphoryl] phosphate Oxolanyl (oxygen ring) Phosphate Trisodium High solubility; potential RNA analog
{2-[...]trimethylazanium () Pyrrolo[2,3-d]pyrimidin Dihydrogen phosphate Trimethylazanium Antiviral candidate; ammonium ion for membrane interaction

Biological Activity

Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate is a complex compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's systematic name is [[(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methoxy-oxidanyl-phosphoryl] phosphono hydrogen phosphate. Its molecular formula is C8H13N3O9P2SC_8H_{13}N_3O_{9}P_2S with a molecular weight of approximately 389.216 g/mol. The compound features a unique arrangement of functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC8H13N3O9P2SC_8H_{13}N_3O_{9}P_2S
Molecular Weight389.216 g/mol
Chiral Centers2
Atom Count36

Antitumor Activity

Research indicates that diazanium compounds exhibit significant antitumor activity. For instance, preliminary studies have shown that derivatives of diazonium salts can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis . The specific mechanism involves the modulation of signaling pathways related to cell survival and growth.

Antibacterial Properties

Diazanium compounds have also demonstrated promising antibacterial activity. Studies have reported that these compounds can disrupt bacterial cell membranes and inhibit essential metabolic processes, leading to bacterial cell death . The effectiveness varies depending on the structure of the diazonium compound and its substituents.

Case Studies

  • Antitumor Efficacy in Cell Lines
    • A study investigated the effects of a diazanium compound on various cancer cell lines, including breast and colon cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent antitumor activity at low concentrations .
  • Bacterial Inhibition Assays
    • In another study, diazanium derivatives were tested against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The compounds exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL, suggesting strong antibacterial properties .

The electrochemical behavior of diazonium salts is crucial for understanding their reactivity and potential applications in biosensing technologies. Research indicates that these compounds undergo reduction processes that can be utilized for surface modification in electrochemical sensors . The reduction occurs in two single-electron steps, which can be optimized based on the substituents on the diazonium ion.

Q & A

Q. What strategies validate conflicting biological activity data across cell lines?

  • Answer : Perform dose-response curves in triplicate across multiple cell models (e.g., HEK293, HeLa, primary T-cells):
  • Normalization : Use housekeeping genes (e.g., GAPDH) for qPCR data.
  • Mechanistic studies : Knockdown target enzymes (siRNA) to confirm specificity of antiviral effects .

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